Pharmacological Profile of 8-Methyl-1,2,3,4-tetrahydroisoquinoline
Pharmacological Profile of 8-Methyl-1,2,3,4-tetrahydroisoquinoline
The following technical guide provides an in-depth pharmacological profile of 8-Methyl-1,2,3,4-tetrahydroisoquinoline (8-Me-THIQ) . This analysis synthesizes its role as a privileged scaffold in medicinal chemistry, specifically focusing on its dopaminergic signaling modulation and structure-activity relationships (SAR).[1]
[1][2][3][4][5][6]
Executive Summary
8-Methyl-1,2,3,4-tetrahydroisoquinoline (8-Me-THIQ) is a conformationally restricted secondary amine and a critical structural analog of the tetrahydroisoquinoline (THIQ) class of alkaloids.[1] Unlike its neurotoxic analog 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or the endogenous neuroprotectant 1-Me-THIQ, the 8-methyl isomer is primarily characterized by its utility as a steric template for designing selective dopaminergic ligands.[1][2]
Pharmacologically, the 8-Me-THIQ scaffold is distinguished by its ability to modulate binding affinity at Dopamine D1-like (peripheral DA1) and D2-like receptors .[1] The introduction of a methyl group at the C8 position introduces specific steric constraints that prevent metabolic N-methylation and enhance selectivity for renal dopaminergic receptors when appropriately substituted.[1] This guide details its physicochemical properties, receptor binding profiles, and experimental protocols for its synthesis and evaluation.[2]
Chemical Identity & Physicochemical Properties[1][3][7][8]
The 8-Me-THIQ molecule consists of a benzene ring fused to a tetrahydropyridine ring, with a methyl substituent at the 8-position (adjacent to the isoquinoline nitrogen).[1] This proximity creates a "ortho-like" steric effect relative to the nitrogen atom, influencing both basicity and N-substitution kinetics.[1]
| Property | Data |
| IUPAC Name | 8-Methyl-1,2,3,4-tetrahydroisoquinoline |
| CAS Number | 129961-74-6 |
| Molecular Formula | |
| Molecular Weight | 147.22 g/mol |
| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |
| pKa (Conjugate Acid) | ~9.5 (Typical for secondary cyclic amines) |
| Key Structural Feature | C8-Methyl group provides steric hindrance to the N2 nitrogen, reducing susceptibility to enzymatic N-methylation by certain transferases.[1][2][3] |
Pharmacodynamics: Receptor Modulation & Mechanism[1]
The pharmacological value of 8-Me-THIQ lies in its derivatives.[1] The core scaffold serves as a rigid pharmacophore that aligns with the catecholamine binding pocket of G-protein coupled receptors (GPCRs).[1]
Dopamine D1/DA1 Receptor Agonism
Research indicates that 8-Me-THIQ derivatives, particularly those with catechol functionality, act as potent peripheral DA1 receptor agonists .[1][4]
-
Mechanism: The 8-methyl group locks the molecule in a conformation that favors interaction with the serine residues in the DA1 receptor binding pocket, while discouraging binding to alpha-adrenergic receptors.[1]
-
Key Derivative: 4-(3,4-dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline.[1][4][5][2]
-
Effect: Induces renal vasodilation and increases renal blood flow.[1]
-
Potency: Approximately 10-fold more potent than dopamine in specific renal perfusion models.[1]
-
Selectivity: The 8-methyl substituent is critical for reducing cardiac side effects (beta-adrenergic stimulation) often seen with non-selective dopamine agonists.[1]
-
Dopamine D2 Receptor Bias
The 8-Me-THIQ scaffold is also utilized to develop G-protein biased agonists for the D2 receptor.[1]
-
Biased Signaling: Unlike balanced agonists that activate both G-protein (cAMP inhibition) and
-arrestin pathways (receptor internalization), 8-Me-THIQ derivatives can be engineered to selectively activate G-protein signaling.[1] -
Therapeutic Implication: This bias is sought after in antipsychotic drug development (e.g., cariprazine analogs) to minimize extrapyramidal side effects (EPS) associated with
-arrestin recruitment.[1][2]
Neuropharmacology & Transport[1][10]
-
Monoamine Transporters: Like many THIQs, 8-Me-THIQ can inhibit the reuptake of norepinephrine and dopamine, though with lower potency than amphetamines.[1]
-
MAO Inhibition: The scaffold acts as a reversible inhibitor of Monoamine Oxidase (MAO), potentially increasing synaptic concentrations of catecholamines.[2] The 8-methyl group likely reduces the affinity for MAO-A compared to the unsubstituted THIQ, altering its metabolic stability.[1]
Visualizing the Signaling Pathways[6]
The following diagram illustrates the bifurcation of signaling pathways modulated by 8-Me-THIQ derivatives at the Dopamine D2 receptor.
[1]
Experimental Protocols
Synthesis of 8-Methyl-1,2,3,4-tetrahydroisoquinoline
Objective: To synthesize the core scaffold via reduction of the commercially available 8-methylisoquinoline.[1]
Reagents:
Protocol:
-
Dissolution: Dissolve 10 mmol of 8-methylisoquinoline in 30 mL of Methanol.
-
Acidification: Cool the solution to 0°C and slowly add glacial acetic acid to adjust pH to ~5.0.
-
Reduction: Add
(30 mmol) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.[2] -
Stirring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of starting material via TLC (Mobile phase: DCM/MeOH 9:1).
-
Quenching: Quench with 10 mL of water. Evaporate methanol under reduced pressure.
-
Extraction: Basify the aqueous residue with 1M NaOH to pH >12. Extract with Dichloromethane (3 x 20 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Radioligand Binding Assay (D2 Receptor)
Objective: Determine the binding affinity (
Materials:
-
Membrane preparations from CHO cells stably expressing human D2 receptors.[1]
-
Radioligand:
-Raclopride (Antagonist) or -Quinpirole (Agonist).[1] -
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1][2]
Workflow:
-
Preparation: Dilute 8-Me-THIQ test compounds in DMSO (10 concentrations,
M to M). -
Incubation: Mix 20 µg membrane protein, 1 nM
-Raclopride, and test compound in a total volume of 200 µL. -
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Counting: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]
-
Analysis: Calculate
using non-linear regression; derive using the Cheng-Prusoff equation.
Toxicology & Safety Profile
While 8-Me-THIQ is less studied than MPTP, strict safety protocols are required due to the structural similarity to neurotoxins.[1]
-
Neurotoxicity Risk: Low compared to MPTP.[1] The 8-methyl group does not facilitate the formation of a toxic pyridinium species (
analog) as readily as the N-methyl group in MPTP, but caution is warranted.[1] -
Acute Toxicity: Likely harmful if swallowed (Category 4).[1][7] Irritating to eyes, respiratory system, and skin.[2]
-
Handling: Use a chemical fume hood and nitrile gloves.[1] Avoid dust formation.[1]
Synthesis & SAR Visualization[1][6][9][11][12]
The following diagram outlines the synthesis and Structure-Activity Relationship (SAR) logic for the scaffold.
References
-
Yatsu, T., et al. (1997).[4][2] Synthesis, Resolution, and Renal Vasodilation Activity of Novel DA1 Agonists: 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline Derivatives. Journal of Pharmacy and Pharmacology. Available at: [Link][1][4][5][2][8][9]
-
Wang, S., et al. (2017).[2] D2 Dopamine Receptor G Protein-Biased Partial Agonists Based on Cariprazine. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (2024).[1][6] 8-Methyl-1,2,3,4-tetrahydroquinoline (Related Isomer Data). National Library of Medicine. Available at: [Link][1][2]
-
Antkiewicz-Michaluk, L. (2013).[1] 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action. Neurotoxicity Research. (Cited for comparative THIQ mechanism). Available at: [Link]
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